4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[4,5-b]pyridine core, which is fused with a benzenesulfonamide moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the Benzenesulfonamide Group: The imidazo[4,5-b]pyridine intermediate is then reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the benzenesulfonamide group.
Chemical Reactions Analysis
4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as kinases and G-protein-coupled receptors.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide can be compared with other imidazo[4,5-b]pyridine derivatives:
Similar Compounds: Compounds such as rimegepant, telcagepant, and ralimetinib share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Uniqueness: The presence of the isobutyl and benzenesulfonamide groups in this compound enhances its specificity and potency compared to other derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-15-9-11-27(12-10-15)22-17-5-3-4-6-19(17)28(23(30)26-22)14-21(29)25-16-7-8-20(31-2)18(24)13-16/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOOOQWMNQHBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.